molecular formula C₁₇H₁₅N₃Na₂O₅S B027885 Omeprazole Acid Disodium Salt CAS No. 120003-84-1

Omeprazole Acid Disodium Salt

Cat. No. B027885
CAS RN: 120003-84-1
M. Wt: 420.4 g/mol
InChI Key: VNRBLNMZIGPHOK-UHFFFAOYSA-M
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Description

Omeprazole Acid Disodium Salt is an impurity of Omeprazole . Omeprazole is a proton pump inhibitor used in the treatment of dyspepsia . It is used to treat conditions where there is too much acid in the stomach, such as gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) .


Synthesis Analysis

Salts of omeprazole were synthesized from the group of alkali metals (Li, Na, and K) and alkaline earth metals (Mg, Ca) . The synthesis process was monitored using vibrational spectroscopy .


Molecular Structure Analysis

The molecular structure of Omeprazole Acid Disodium Salt was analyzed using vibrational spectroscopy, which includes infrared and Raman spectroscopy, NMR, TG, DSC, and theoretical calculation of vibrational frequencies . The empirical formula is C17H15N3Na2O5S .


Chemical Reactions Analysis

Omeprazole is known to be sensitive to degradation in an acid environment . Therefore, it is stabilized in the formulation with alkaline additives or administered in the form of basic salts .

Scientific Research Applications

Treatment of Peptic Ulcers

Omeprazole, as a proton pump inhibitor, is widely used in the treatment of peptic ulcers by inhibiting gastric acid secretion . It effectively regulates the proton pump, thereby reducing the amount of stomach acid production .

Pediatric Formulations

Omeprazole is used as a model drug due to the lack of a pediatric formulation meeting gastro-resistance requirements . In this context, the development of enteric polymer-coated pellets is proposed . These pellets can be an alternative to the compounding formulas of omeprazole that are currently used in the pediatric population .

Alleviating Side Effects

The main side effect of Omeprazole is calcium indigestion, which may cause calcium deficiency in the long term . Research has been conducted to alleviate these side effects and improve the efficiency of Omeprazole using oral thin film .

Improved Drug Delivery

Omeprazole Acid Disodium Salt can be used in the development of improved drug delivery systems. For instance, the use of oral thin film allows for both rapid and efficient dissolution within the oral cavity and the protection of the active ingredient (i.e., Omeprazole) from rapid degradation under acidic conditions .

Combination with Nutrients

Seaweeds, which are abundant in calcium and nutrients such as vitamins and minerals, can be a good source of nutrients to support Omeprazole therapy . A solid dispersion composed of Omeprazole and seaweed calcium has been produced for oral treatment .

Optimization of Manufacturing Process

Research has been conducted to optimize the manufacturing process of Omeprazole. This includes the use of aqueous coating dispersions without the use of organic solvents, which are commonly used in fluidised bed coatings .

Mechanism of Action

Safety and Hazards

Omeprazole can cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

disodium;4-methoxy-6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYYXGKWXYQANB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3Na2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 51346631

CAS RN

120003-84-1
Record name 120003-84-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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